N-(3-methoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Description
N-(3-methoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.32. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
A study explored the antitumor activity of a compound similar to N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, specifically N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05). XN05 showed potent antitumor activity against various cancer cells in vitro, including human hepatocellular carcinoma cells. It was found to disrupt microtubule assembly, causing cell cycle arrest and inducing apoptosis in cancer cells (Wu et al., 2009).
Synthesis of Fine Chemicals
In another research context, N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally related to N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, was identified as an important intermediate in the production of azo disperse dyes. A green synthesis approach using a novel Pd/C catalyst was developed for its production, highlighting its application in fine chemical synthesis (Zhang, 2008).
Development of Anticancer Agents
A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which bear resemblance to the compound , were synthesized and evaluated for their potential as anticancer agents. While none of these derivatives showed superior activity compared to doxorubicin, a reference drug, some showed notable cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy (Mohammadi-Farani et al., 2014).
Pharmacological Evaluation
Compounds structurally related to N-(3-methoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide have been evaluated for their pharmacological properties, including anticancer and antiviral activities. For instance, certain 2‐Pyrazoline‐Substituted 4‐Thiazolidinones exhibited selective inhibition of leukemia cell lines and potent activity against specific virus strains, indicating their potential in pharmacological research and drug development (Havrylyuk et al., 2013).
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-9-5-8-16-15(18)11-13-10-14(20-17-13)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTATKQBWRRYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.